molecular formula C17H19FN2O3S B2759936 4-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}pyridine CAS No. 2380070-67-5

4-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}pyridine

Cat. No.: B2759936
CAS No.: 2380070-67-5
M. Wt: 350.41
InChI Key: PNYPBGXRFRTAFZ-UHFFFAOYSA-N
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Description

4-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}pyridine is a chemical compound with the molecular formula C17H19FN2O3S and a molecular weight of 350.41 g/mol. This compound is characterized by the presence of a piperidine ring, a pyridine ring, and a fluorophenyl group, making it a complex and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}pyridine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the pyridine ring. Common synthetic methods include:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through hydrogenation, cyclization, or cycloaddition reactions.

    Introduction of Fluorophenyl Group: The fluorophenyl group is often introduced through nucleophilic substitution reactions, where a fluorine atom replaces a leaving group on a phenyl ring.

    Attachment of Pyridine Ring: The pyridine ring is typically attached through condensation reactions, where the piperidine and fluorophenyl intermediates react with a pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted piperidines, and pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the piperidine ring play crucial roles in binding to these targets, leading to the modulation of their activity. The compound may inhibit or activate specific pathways, depending on the nature of the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: These compounds share a similar nitrogen-containing ring structure and are used in various medicinal and industrial applications.

    Phenylpyrroles: These compounds contain a phenyl ring linked to a pyrrole ring and are studied for their biological activities.

    Piperidine Derivatives: These include substituted piperidines, spiropiperidines, and piperidinones, which have diverse applications in drug discovery and development.

Uniqueness

4-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}pyridine is unique due to its combination of a fluorophenyl group, a piperidine ring, and a pyridine ring. This structural complexity allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

4-[[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c18-16-5-1-2-6-17(16)24(21,22)20-11-3-4-14(12-20)13-23-15-7-9-19-10-8-15/h1-2,5-10,14H,3-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYPBGXRFRTAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2F)COC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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